molecular formula C5H14ClNO B1405462 Methanamine, N-(2-methylpropoxy)-, hydrochloride CAS No. 1380343-01-0

Methanamine, N-(2-methylpropoxy)-, hydrochloride

Cat. No.: B1405462
CAS No.: 1380343-01-0
M. Wt: 139.62 g/mol
InChI Key: OPIFFTVZZWPBMQ-UHFFFAOYSA-N
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Description

Methanamine, N-(2-methylpropoxy)-, hydrochloride: is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is a hydrochloride salt of an amine, characterized by the presence of a methanamine group substituted with a 2-methylpropoxy group. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanamine, N-(2-methylpropoxy)-, hydrochloride typically involves the reaction of methanamine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methanamine, N-(2-methylpropoxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Methanamine, N-(2-methylpropoxy)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methanamine, N-(2-methylpropoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methanamine, N-(2-methylpropoxy)-, hydrochloride can be compared with other similar compounds, such as:

  • Methanamine, N-(2-methylpropyl)-, hydrochloride
  • Methanamine, N-(2-ethylpropoxy)-, hydrochloride
  • Methanamine, N-(2-methylbutoxy)-, hydrochloride

These compounds share similar structural features but differ in the nature of the substituent groups attached to the methanamine moiety.

Properties

IUPAC Name

N-(2-methylpropoxy)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2)4-7-6-3;/h5-6H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFFTVZZWPBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CONC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanamine, N-(2-methylpropoxy)-, hydrochloride
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Methanamine, N-(2-methylpropoxy)-, hydrochloride
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Methanamine, N-(2-methylpropoxy)-, hydrochloride
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